Silicon dioxide

Catalog No.
S1510440
CAS No.
14808-60-7
M.F
O2Si
SiO2
M. Wt
60.084 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon dioxide

CAS Number

14808-60-7

Product Name

Silicon dioxide

IUPAC Name

dioxosilane

Molecular Formula

O2Si
SiO2

Molecular Weight

60.084 g/mol

InChI

InChI=1S/O2Si/c1-3-2

InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N

SMILES

O=[Si]=O

Solubility

Insoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Synonyms

380, Aerosil, Aerosil, Aerosil 380, Cristobalite, Dioxide, Silicon, G32, Quso, Quso G 32, Quso G-32, Quso G32, Silica, Silicon Dioxide, Tridymite

Canonical SMILES

O=[Si]=O

Catalysis

SiO₂ serves as an excellent support for catalysts due to its:

  • High thermal stability: Withstands high temperatures essential for many catalytic reactions .
  • Large surface area: Provides ample space for reactants to interact with the catalyst .
  • Tailorable surface chemistry: Can be modified to selectively bind with specific reactants, enhancing catalytic efficiency .

Researchers are exploring SiO₂-based catalysts for various applications, including:

  • Energy conversion: Converting renewable resources like biomass or sunlight into usable fuels .
  • Environmental remediation: Breaking down pollutants in water or air .
  • Fine chemical synthesis: Producing valuable chemicals efficiently and selectively .

Drug Delivery and Nanomedicine

SiO₂ nanoparticles possess unique attributes that make them promising tools for drug delivery:

  • Biocompatibility: Generally well-tolerated by the body with minimal toxicity .
  • Controlled release: Can be engineered to release drugs slowly over time, improving drug efficacy and reducing side effects .
  • Targeting capabilities: Can be modified to deliver drugs specifically to diseased cells or tissues, minimizing off-target effects .

Research is ongoing to explore SiO₂ nanoparticles for:

  • Cancer therapy: Delivering anti-cancer drugs directly to tumors, improving treatment outcomes .
  • Gene therapy: Delivering therapeutic genes to correct genetic defects .
  • Imaging and diagnostics: Delivering contrast agents for medical imaging, aiding in disease diagnosis .

Sensors and Biosensors

SiO₂'s versatile properties make it a valuable material for developing sensors:

  • High surface area: Allows for efficient adsorption of target molecules, enhancing sensor sensitivity .
  • Chemical stability: Remains chemically stable under various environmental conditions, ensuring sensor reliability .
  • Electrical properties: Can be modified to convert changes in physical or chemical properties into electrical signals, enabling detection .

Researchers are exploring SiO₂-based sensors for:

  • Environmental monitoring: Detecting pollutants in air, water, or soil .
  • Medical diagnostics: Detecting biomarkers of diseases like diabetes or cancer .
  • Food safety: Detecting contaminants in food products .

Silicon dioxide, also known as silicon (IV) oxide, is a chemical compound with the formula SiO2\text{SiO}_2. It is a major component of the Earth's crust and exists in various forms, including crystalline and amorphous structures. The most common crystalline forms are quartz, tridymite, and cristobalite. Silicon dioxide is characterized by its high melting point (about 1,713 °C), boiling point (approximately 2,950 °C), and density of 2.648 g/cm³

Silicon dioxide is generally considered safe for human consumption when ingested in small amounts []. However, inhaling crystalline silica dust can cause respiratory problems like silicosis, a serious lung disease. Therefore, proper safety measures are crucial when working with fine silica particles.

Silicon dioxide has a wide range of applications:

  • Construction: Used in concrete production.
  • Glass Manufacturing: A primary ingredient in glass production.
  • Food Industry: Acts as an anti-caking agent in powdered foods.
  • Pharmaceuticals: Utilized in tablet formulation.
  • Hydraulic Fracturing: Employed in oil extraction processes.
  • Cosmetics: Used for its thickening properties
    Between SiO2 and CO2 under ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acsearthspacechem.7b00144" rel="nofollow noopener" target="_blank"> .

Similar Compounds: Comparison

Several compounds share similarities with silicon dioxide. Here are some notable examples:

CompoundFormulaKey Characteristics
Silicon CarbideSiCKnown for its hardness and thermal conductivity.
Silica GelSiO₂Amorphous form used for moisture adsorption.
Aluminum OxideAl₂O₃Exhibits high hardness and is used as an abrasive.
Titanium DioxideTiO₂Widely used as a pigment due to its brightness.
Zirconium DioxideZrO₂Noted for its high melting point and stability.

Uniqueness of Silicon Dioxide

Silicon dioxide's unique tetrahedral structure provides exceptional mechanical strength and thermal stability compared to other similar compounds. Its extensive network bonding contributes to its high melting point and resistance to chemical attack, distinguishing it from compounds like aluminum oxide or titanium dioxide that exhibit different properties under similar conditions

Silicon dioxide can be synthesized through various methods:

  • Mining: Most silicon dioxide is extracted from quartz through mining.
  • Acidification of Sodium Silicate: Precipitated silica is produced by the acidification of sodium silicate solutions:
    Na2Si3O7+H2SO43SiO2+Na2SO4+H2O\text{Na}_2\text{Si}_3\text{O}_7+H_2\text{SO}_4\rightarrow 3\text{SiO}_2+\text{Na}_2\text{SO}_4+H_2O
  • Pyrogenic Process: Fine silica particles can be generated through the combustion of silicon tetrachloride in an oxygen-hydrogen burner

    Research on silicon dioxide interactions highlights its complex behavior with various substances:

    • Reactivity with Ammonia: Silicon dioxide can form stable complexes with ammonia molecules, which has implications for chemical synthesis and catalysis .
    • Interactions Under Extreme Conditions: Studies show that at high pressures and temperatures, silicon dioxide can react with carbon dioxide to form stable solid solutions, indicating its potential role in geological processes

      Physical Description

      Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]
      Other Solid; Dry Powder, Water or Solvent Wet Solid; Pellets or Large Crystals; NKRA; Dry Powder; Dry Powder, Pellets or Large Crystals
      Dry Powder, Water or Solvent Wet Solid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid
      Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Dry Powder; Dry Powder, Liquid
      Liquid; Other Solid; Dry Powder, Other Solid; Dry Powder
      Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Dry Powder, Other Solid; Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid, Other Solid; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder
      Other Solid; Dry Powder
      White, fluffy powder or granules. Hygroscopic
      Colorless, odorless solid. [Note: A component of many mineral dusts.]; [NIOSH]
      Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH]
      Solid; [IUCLID] Off-white odorless powder; [Acros Organics MSDS]
      Solid
      FINE WHITE POWDER.
      COLOURLESS OR WHITE CRYSTALS.
      Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]

      Color/Form

      Amorphous powder
      Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid
      Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica.
      Transparent crystals

      Hydrogen Bond Acceptor Count

      2

      Exact Mass

      59.966755773 g/mol

      Monoisotopic Mass

      59.966755773 g/mol

      Boiling Point

      4046 °F at 760 mmHg (NIOSH, 2024)
      4046 °F
      2230 °C
      >2200 °C

      Heavy Atom Count

      3

      Taste

      Tasteless

      Density

      2.2 (NIOSH, 2024) - Denser than water; will sink
      2.2 @ 25 °C
      2.6
      Colorless crystals or white powder; odorless and tasteless; density: 2.2-2.6; soluble in molten alkai when finely divided and amorphous /Silicon dioxide/
      Density = 2.20 g/cm; Refractive index = 1.459; Surface tension = 5.200 @ 298 K (calc); Thermal conductivity = 1.37 W/m-deg K at 298 deg K ; Heat of Formation = -903.2 kJ/mol at 298 deg K; Heat Capacity = 37.94 J/mol-deg K at 298 deg K; Dielectric Constant = 3.8 /Corning 7940 fused silica/
      Density = 2.648 /alpha-Quartz/ /from table/
      Density = 2.269 /alpha-Tridymite/ /from table/
      Density = 2.318 /alpha-Cristobalite/ /from table/
      Density = 2.909 /Coesite/ /from table/
      Density = 4.287 /Stishovite/ /from table/
      2.3 g/cm³
      2.20

      Odor

      Odorless

    Melting Point

    3110 °F (NIOSH, 2024)
    3110 °F
    1710 °C
    1716 - 1736 °C
    1713 °C

    UNII

    ETJ7Z6XBU4

    Related CAS

    31392-49-1

    GHS Hazard Statements

    Aggregated GHS information provided by 1712 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 122 of 1712 companies. For more detailed information, please visit ECHA C&L website;
    Of the 39 notification(s) provided by 1590 of 1712 companies with hazard statement code(s):;
    H350 (11.76%): May cause cancer [Danger Carcinogenicity];
    H372 (66.04%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    H373 (21.01%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Therapeutic Uses

    /Exptl Ther/ Previous in vitro studies showing that bioactive glasses support the growth and maturation of rat osteoblast-like cells and promote the expression and maintenance of the osteoblastic phenotype have suggested that there is both a solution-mediated and a surface-controlled effect on cell activity. This study investigated the behavior of human primary osteoblast-like cells cultured in contact with three different bioactive glasses and compared them with amorphous silica (SiO2) used in the form of granules. Osteoblasts synthesize collagen type I, which is subsequently mineralized. Immunoblot and biochemical studies showed increased collagen release from osteoblast-like cells cultured in contact with bioactive glasses over that of controls. Among the three bioactive glasses, 45S5 is the highest inducer of osteoblast-like cell collagen release; moreover, mRNA for type I collagen was stimulated approximately three- to fivefold after 45S5 treatment. 77S bioactive glass similarly increased type I collagen synthesis even though alkaline phosphatase was not higher. These results suggest that 45S5 Bioglass not only induces osteogenic differentiation of human primary osteoblast-like cells, but can also increase collagen synthesis and release. The newly formulated bioactive gel-glass 77S seems to have potential applications for tissue engineering, inducing increased collagen synthesis.

    Pharmacology

    Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)

    Mechanism of Action

    ...Some quartz and cristobalite dusts (crystalline) as well as the diatomaceous earths (amorphous), but not the pyrogenic amorphous silica, were cytotoxic and induced morphological transformation of SHE cells in a concentration-dependent manner. The ranking in cytotoxicity was different from that in transforming potency, suggesting two separate molecular mechanisms for the two effects. The cytotoxic and transforming potencies were different from one dust to another, even among the same structural silicas. The type of crystalline structure (quartz vs cristobalite) and the crystalline vs biogenic amorphous form did not correlate with cytotoxic or transforming potency of silica dusts. Comparison of cellular effects induced by original and surface modified samples revealed that several surface functionalities modulate cytotoxic and transforming potencies. The cytotoxic effects appeared to be related to the distribution and abundance of silanol groups and to the presence of trace amounts of iron on the silica surface. Silica particles with fractured surfaces and/or iron-active sites, able to generate reactive oxygen species, induced SHE cell transformation. The results show that the activity of silica at the cellular level is sensitive to the composition and structure of surface functionalities and confirm that the biological response to silica is a surface originated phenomenon.
    In vivo exposure of rat lungs to crystalline silica either by intratracheal instillation or by inhalation results in an increase in mRNA levels for inducible nitric oxide synthase (iNOS) in bronchoalveolar lavage cells (BALC), elevated nitric oxide (.NO) production by BALC, and an increase in .NO-dependent chemiluminescence (CL) from alveolar macrophages (AM). Induction of iNOS message occurs in both AM and polymorphonuclear leukocytes (PMN) harvested from silica-exposed lungs but is not significantly elevated in lavaged lung tissue.
    This review presents characteristics of simple and complicated coal workers' pneumoconiosis (CWP) as well as pathologic indices of acute and chronic silicosis by summarizing results of in vitro, animal, and human investigations. These results support four basic mechanisms in the etiology of CWP and silicosis: a) direct cytotoxicity of coal dust or silica, resulting in lung cell damage, release of lipases and proteases, and eventual lung scarring; b) activation of oxidant production by pulmonary phagocytes, which overwhelms the antioxidant defenses and leads to lipid peroxidation, protein nitrosation, cell injury, and lung scarring; c) activation of mediator release from alveolar macrophages and epithelial cells, which leads to recruitment of polymorphonuclear leukocytes and macrophages, resulting in the production of proinflammatory cytokines and reactive species and in further lung injury and scarring; d) secretion of growth factors from alveolar macrophages and epithelial cells, stimulating fibroblast proliferation and eventual scarring. Results of in vitro and animal studies provide a basis for proposing these mechanisms for the initiation and progression of pneumoconiosis. Data obtained from exposed workers lend support to these mechanisms.
    /The authors/ reported previously that freshly fractured silica (FFSi) induces activator protein-1 (AP-1) activation through extracellular signal-regulated protein kinases (ERKs) and p38 kinase pathways. In the present study, the biologic activities of FFSi and aged silica (ASi) were compared by measuring their effects on the AP-1 activation and phosphorylation of ERKs and p38 kinase. The roles of reactive oxygen species (ROS) in this silica-induced AP-1 activation were also investigated. FFSi-induced AP-1 activation was four times higher than that of ASi in JB6 cells. FFSi also caused greater phosphorylation of ERKs and p38 kinase than ASi. FFSi generated more ROS than ASi when incubated with the cells as measured by electron spin resonance (ESR). Studies using ROS-sensitive dyes and oxygen consumption support the conclusion that ROS are generated by silica-treated cells. N-Acetylcysteine (an antioxidant) and polyvinyl pyridine-N-oxide (an agent that binds to Si-OH groups on silica surfaces) decreased AP-1 activation and phosphorylation of ERKs and p38 kinase. Catalase inhibited phosphorylation of ERKs and p38 kinase, as well as AP-1 activation induced by FFSi, suggesting the involvement of H2O2 in the mechanism of silica-induced AP-1 activation. Sodium formate (an OH /radical/ scavenger) had no influence on silica-induced MAPKs or AP-1 activation. Superoxide dismutase enhanced both AP-1 and MAPKs activation, indicating that H2O2, but not O2, may play a critical role in silica-induced AP-1 activation. These studies indicate that freshly ground silica is more biologically active than aged silica and that ROS, in particular H2O2, play a significant role in silica-induced AP-1 activation.
    /The authors/ examined the involvement of oxidative stress and reactive oxygen species formation in silica-induced cytotoxicity and genotoxicity in cultured rat /alveolar macrophages/ AMs. A lucigenin-dependent chemiluminescence test was used to determine superoxide anion... and a 2',7'-dichlorofluorescin diacetate fluorescence test was employed to measure the hydrogen peroxide (H2O2) level. The cytotoxic and genotoxic effects caused by silica in AMs were examined by lactate dehydrogenase (LDH) leakage and single-cell gel electrophoresis (comet assay), respectively. The results showed that silica enhanced superoxide and H2O2 formation in AMs. There were clear dose- and time-dependent relationships in silica-induced cytotoxicity and genotoxicity. Furthermore, superoxide dismutase and catalase were able to reduce silica-induced LDH leakage and DNA damage, with concurrent significant inhibition on silica-induced oxidative stress in AMs. These findings provide convincing evidence that oxidative stress mediates the silica-induced cytotoxicity and genotoxicity.
    For more Mechanism of Action (Complete) data for CRYSTALLINE SILICA (32 total), please visit the HSDB record page.

    Vapor Pressure

    0 mmHg (approx) (NIOSH, 2024)
    approx 0 mm Hg
    10 mm Hg @ 1732 °C
    0 mmHg (approx)

    Pictograms

    Health Hazard

    Health Hazard

    Impurities

    Major impurities in crystalline silica polymorphs include aluminium, iron, titanium, lithium, sodium, potassium and calcium. The concentrations of these impurities vary from specimen to specimen but are generally below 1.0% in weight as oxide.

    Other CAS

    7631-86-9
    13778-37-5
    13778-38-6
    14464-46-1
    14639-89-5
    14808-60-7
    15468-32-3
    15723-40-7
    17679-64-0
    60676-86-0
    92283-58-4
    99439-28-8
    112945-52-5
    112926-00-8
    61790-53-2
    91053-39-3
    68855-54-9
    308075-07-2
    11126-22-0
    308066-74-2
    14808-60-7;1317-79-9

    Absorption Distribution and Excretion

    ...Rats /were exposed/ by inhalation to... silica (particle size 0.5 to 5 m) in the form of Belgian glass sand for periods ranging from 0.5 to 40 hr. The initial deposition of silica was highest in the tracheobronchial ciliated air passages; it also was seen throughout the acini, where the extent of deposition decreased as the respiratory airways proceeded distally. The distribution of particles was not uniform between the different acini, and, 2 to 3 months following cessation of exposure, aggregates were formed, primarily in the proximal alveolar ducts but also in the distal portion of the acini.
    Inhalation studies with rats... indicate that the long-term clearance of quartz after inhalation is slow and biphasic, whereas amorphous silica dusts are cleared more rapidly. The absolute amount of silica dust eliminated increased with lung burden, but the efficiency of the elimination was either constant or decreased with time. ...The half-life lung clearance of rats exposed via inhalation to an amorphous silica suspension (Ludox ) at concentrations up to 150 mg/cu m was about 50 days.
    A study /in (1983)/, showed that the total silica content in the lungs of guinea pigs exposed by inhalation for up to 2 years to a cristobalite sample or to amorphous silica (at dust concentrations of 150 mg/cu m or 100 mg/cu m , respectively) increased linearly over 21 months, without evidence that lung retention rates changed with time. ...The maximum lung content of cristobalite was only 68 mg/lung, whereas that of amorphous silica was 120 mg/lung. The total amount of accumulated silica varied inversely with the degree of pulmonary damage. /It was/ suggested that silica dust producing cell damage may be more efficiently cleared from the lung than are the less toxic amorphous forms. However, this difference also could be due to different rates of deposition for the two dust forms. The cristobalite sample, which was 45% cristobalite and 55% diatomaceous earth, was significantly coarser (and less likely to deposit in the lungs) than the amorphous silica, which contained 100% diatomaceous earth. Also, tissue changes induced by cristobalite could have altered particle deposition.
    In a long-term inhalation study with guinea pigs, ...the amount of silica retained as a result of 8-hr/day exposures to amorphous silica (Hi-Sil 233) /was compared/ with that retained during inhalation of quartz dust for a comparable 12-month period. Guinea pigs that inhaled quartz dust at a concentration of 106 mg/cu m retained between 500 and 600 mg of silica, whereas <10 mg of dust was retained in those that inhaled 126 mg/cu m of amorphous silica. After 12 months of exposure, the relative silica content (silica mass/lung mass) decreased in guinea pigs exposed to quartz dust, but continued to increase slowly in the animals exposed to the amorphous silica. This difference was explained by an increasing nonsiliceous materials content (e.g., collagen, minerals) in the lungs of the quartz-exposed animals associated with the progressive deposition of fibrous tissue in the lungs. Six months after cessation of exposure, the silica content of the lungs of Hi-Sil 233-exposed animals was similar to that of untreated controls. This lack of accumulation may be due, in large part, to the higher solubility of amorphous silica compared to quartz... . By comparison, the elimination of silica from the quartz-exposed guinea pigs was negligible, and the silicotic lesions continued to progress during this elimination phase.
    For more Absorption, Distribution and Excretion (Complete) data for AMORPHOUS SILICA (6 total), please visit the HSDB record page.
    Rats were exposed for 6 hr/day, on 5 days/week, for up to 13 weeks to 3 mg/cu m crystalline... Lung burdens were 819... ug for crystalline...
    Deposition of particles in the respiratory bronchioles and proximal alveoli results in slow clearance, interaction with macrophages and a greater likelihood of lung injury. This contrasts with deposition on the conducting airways where the majority of the particles are cleared by the mucociliary escalator. Therefore, quartz particles with an aerodynamic diameter below 10 um are likely to be the most harmful to humans.
    There are few data on human lung quartz-dust burdens that allow conclusions to be drawn about deposition or clearance. However, quartz is found in the bronchoalveolar macrophages and sputum of silicotic patients. Also, at autopsy, there is wide variation in the masses and proportions of quartz retained in the lung. For example... 25-264 mg /were reported/ per single lung at autopsy in hard-rock miners with 14-36 years of exposure; these miners had variable amounts of pathological response but there was not a good correlation between lung crystalline quartz content and pathological score. The well-documented effect of smoking on clearance is a further confounding factor in drawing conclusions about clearance kinetics in humans.
    The physico-chemical changes in quartz that result from residence in the lung could be an important factor in determining the continuing toxicity of quartz to the lung following deposition. As a response to the rejection of the 'mechanical model' of silicosis, which had propounded that any particle with 'sharp or jagged edges' might injure tissue, a solubility theory of silicosis was proposed. The solubility theory was based on the release from silica of silicic acid, which was considered to be a 'protoplasmic poison.' In fact very little dissolution occurs; for example, 9 mg SiO2 (0.45%) was released from 2 g crystalline silica placed in ascitic fluid for two weeks. Current theories no longer consider that the dissolution of quartz contributes substantially to its clearance or to changes in its biological activity. Indeed there is evidence of enrichment of crystalline silica in lungs of individuals exposed to hard rock compared to the dust in the air they breathed, suggesting that crystalline silica is less-efficiently cleared, either by dissolution or mechanical clearance, than the non-silica mineral components of the dust... biopersistence was assessed in occupationally exposed subjects by counting silica particles in bronchoalveolar lavage (BAL) fluid after varying periods of time since their last occupational exposure. Crystalline silica was found to be among the most biopersistent of non-fibrous mineral particles.
    For more Absorption, Distribution and Excretion (Complete) data for CRYSTALLINE SILICA (17 total), please visit the HSDB record page.

    Associated Chemicals

    silica colloidal; 7631-86-9
    silicic acid; 1343-98-2
    silica gel; 63231-67-4
    amorphous silica fume; 69012-64-2
    For more Associated Chemicals (Complete) data for AMORPHOUS SILICA (11 total), please visit the HSDB record page.
    Tridymite; 15468-32-3
    Cristabolite;14464-46-1
    Quartz; 14808-60-7
    Silicon dioxide; 7631-86-9
    Tripoli; 1317-95-9[IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: http://monographs.iarc.fr/ENG/Classification/index.php, p. V68 (1997) 42]

    Wikipedia

    Silica
    Silicon dioxide
    Cristobalite
    Chrysoprase
    Quartz
    Coesite
    Agate
    Tridymite
    Amethyst
    Maghemite
    Chalcedony

    Use Classification

    Chemical Classes -> Inorganic substances
    EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Food additives
    Fragrance Ingredients
    Food Additives -> FILTERING_AID; -> JECFA Functional Classes
    Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
    Hazard Classes and Categories -> Carcinogens
    Cosmetics -> Bulking; Viscosity controlling; Anticaking; Abrasive; Absorbent; Opacifying

    Methods of Manufacturing

    /The wet/ process is based mainly on the precipitation of amorphous silicon dioxide particles from aqueous alkali metal silicate solution by acid neutralization. Usually, sulfuric acid is used, although carbon dioxide and hydrochloric acid can be used. Depending on the final pH of the solution, t he following two different classes of synthetic amorphous silicas can be obtained: precipitated silicas - obtained in neutral or alkaline conditions; silica gels - obtained under acidic conditions. The main manufacturing steps include precipitation, filtration, washing, drying and grinding.
    The manufacturing process for pyrogenic silicas is based mainly on the combustion of volatile silanes, especially silicon tetrachloride, in an oxygen-hydrogen burner. Primary particles (7-50 nm particle size) of amorphous silica fuse together in the high-temperature flame to yield stable aggregates of between 100 and 500 nm in diameter. These aggregates form micron-sized agglomerates. The finely divided silica is separated from the hydrochloric acid-containing off-gas stream in filter stations. The hydrochloric acid content of the product is commonly reduced to less than 100 ppm by desorbing the hydrochloric acid with air in a fluid-bed reactor. Pyrogenic silica appears as a fluffy white powder.
    All forms of synthetic amorphous silicas can be surface-modified either physically or chemically. Methods for chemical modification of the silica particle surface (e.g. silylation) are many and various. Most common treating agents are organosilicon compounds.
    DIATOMITE: FROM OPEN PIT MINING; SILICA GEL-REACTION OF SODIUM SILICATE & A MINERAL ACID; SILICA AEROGEL: TREATMENT OF A WET HYDROGEL WITH A WATER-MISCIBLE ORGANIC LIQUID; COLLOIDAL SILICA: PEPTIZATION OF SILICA HYDROGEL OR BY DESTABILIZATION OF ALKALI SILICATES.
    Diatomite is mined almost exclusively by opencast methods, using bulldozers and other similar equipment to remove the material. Some diatomite is mined underground in Europe, Africa, South America and Asia. In one operation in Iceland, where the mineral lies under water, slurried material is transferred by a pipeline to a processing plant...The processing methods for crude material are fairly uniform worldwide. The general procedure...can be schematized as follows: Preliminary size reduction; drying, grinding; dried, fine diatomite; /heated in/ furnace, 800-1000 C; grinding; calcined diatomite; /treated with/ alkaline flux, 1000-1200 C; grinding /to form/ flux-calcined diatomite. Calcination and, even more so, flux calcination yields a considerable amount (up to 65%) of crystalline material (cristobalite).
    Two different kinds of production may be distinguished: (i) the processing of naturally occurring quartz; and (ii) the hydrothermal culturing of quartz. The largest reserves of highly pure quartz occur in Brazil. Minor deposits are found in Angola, India, Madagascar and the United States. Hydrothermally cultured quartz crystals are of major economic importance and their use is growing rapidly. Hydrothermal synthesis consists of crystal growth or reaction at high pressure and temperature in aqueous solution in sealed steel autoclaves. Synthetic quartz crystal production is concentrated in Japan, Russia and the United States. Smaller production capacity exists in Belgium, Brazil, Bulgaria, China, France, Germany, the Republic of South Africa and the United Kingdom.
    Silica bricks are manufactured from mixtures of ground quartz arenite and quartzite and are fired at 1,450-1,600 °C. They are used in certain high-temperature processes and are generally produced in batches. Silica used in refractories must contain > 93% in weight SiO2. Quartz is mostly transformed into cristobalite, but tridymite is also formed under the action of mineralizers (mainly CaO). The brick consists of nearly equal amounts of cristobalite, tridymite, residual quartz and a glass phase.
    Calcination /of diatomite/ and, even more so, flux calcination yield a considerable amount (up to 65%) of crystalline material (cristobalite).

    General Manufacturing Information

    Plastics Material and Resin Manufacturing
    Transportation Equipment Manufacturing
    Miscellaneous Manufacturing
    Computer and Electronic Product Manufacturing
    Fabricated Metal Product Manufacturing
    Primary Metal Manufacturing
    All Other Basic Inorganic Chemical Manufacturing
    Not Known or Reasonably Ascertainable
    Paint and Coating Manufacturing
    Adhesive Manufacturing
    Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
    Electrical Equipment, Appliance, and Component Manufacturing
    Plastics Product Manufacturing
    Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
    Oil and Gas Drilling, Extraction, and Support activities
    All Other Chemical Product and Preparation Manufacturing
    Wholesale and Retail Trade
    Petrochemical Manufacturing
    Mining (except Oil and Gas) and support activities
    Not Known or Reasonably Ascertainable
    Paint and Coating Manufacturing
    Construction
    All Other Basic Inorganic Chemical Manufacturing
    Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
    Furniture and Related Product Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Transportation Equipment Manufacturing
    Printing Ink Manufacturing
    Not Known or Reasonably Ascertainable
    Adhesive Manufacturing
    Paint and Coating Manufacturing
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    Silica: ACTIVE
    Cristobalite (SiO2): ACTIVE
    Silica, vitreous: ACTIVE
    Kieselguhr: ACTIVE
    Amorphous silica is composed of SiO , but the SiO molecule is randomly linked, forming no repeating pattern. Naturally occurring sediments or rock that contain amorphous forms of silica (i.e., those with nontetrahedral orientations) include diatomite or diatomaceous earth, a hydrated form (e.g., opal), and an unhydrated form, flint. Diatomaceous earth is a loosely coherent, chalk-like sediment from unicellular algae that contains up to 94% SiO.. Commonly encountered synthetic amorphous silicas, according to their method of preparation, are SiO gel (silica G), precipitated SiO (silica P), and fumed SiO (silica F). The most outstanding characteristics of synthetic amorphous silicas are their small ultimate particle size and high specific surface area, which determine their numerous applications.
    Diatomaceous earth (DE) is a geological deposit consisting of the fossilized skeletons of numerous species of siliceous marine and fresh water unicellular organisms, particularly diatoms and other algae. Many of these fossilized sedimentary layers originated at least 20 million years ago in the lakes and seas of the Eocene and Miocene epochs. After quarrying, crushing and milling, a fine light dust is obtained, containing porous particles with certain abrasive properties and the ability to absorb lipids to about three or more times the particle mass. Any diatomaceous earth with high oil absorbing capacity is a potential insecticide. Beyond the absorbing capacity, the size of particles, uniformity and shape of the particles, pH, and the purity of formulation affect the compound's insecticidal efficacy. Insecticidal diatomaceous earth should be a highly pure amorphous silica, having particles of equal diameter (< 10 m), pH < 8.5, containing the least possible number of clay particles and less than 1% crystalline silica. The particles of diatomaceous earth are easily picked up by rough bodied insects. The particles damage the cuticle through hydrocarbon absorption and abrasion making the cuticle permeable to water which rapidly leaves the insect's body causing death from desiccation.
    /Cab-O-Sil is/ free flow additive to powders, granules
    Hydrophilic and hydrophobic forms have been utilized. Particle sizes vary from millimicron upward... Pharmaceutical uses usually require 0.1-3.0% concentrations and FDA permits up to 2% by weight of finished feed as anticaking agent... .
    Quartz particles often have a perturbed external amorphous layer (known as the Beilby layer). Removal of this layer by etching improves the crystallinity and increases the fibrogenic potential of the dust.
    The health effects of occupational silica exposure probably have been known since humans began to mine and smelt precious ores, to make glass, and to cut stone, all of which produced high dust levels and, consequently, dust diseases in the lungs. The industrial revolution brought power tools to the workplace, resulting in high dust exposures in occupations such as knife grinding, mining and tunneling, metallurgy, flint grinding, pottery making, and sandblasting. Workers in many of these dusty industries had severe respiratory diseases that shortened their lives markedly compared to employees in other trades. Discovering and understanding the role that silica played in conditions variously named "miners' phthisis", "potters' rot" or "potters' asthma", or "industrial consumption" did not occur until the first decades of the 20th century. In 1915, the British physician Edgar Collis demonstrated that the lung disease of many "dusty trades" workers was silicosis (or silicotuberculosis), and that it was caused by the inhalation of "free" or crystalline silica dust.
    The worst cluster of acute silicosis in the United States occurred during the building of the Gauley Bridge hydroelectric tunnel at Hawk's Nest, WV, during the Depression years of 1930 and 1931. In this disaster, there were 2,000 African-American and white tunnel construction workers digging through high-silica rock without any respiratory protection. As a result, an estimated 400 men died on site, and 1,500 were disabled with acute silicosis.

    Analytic Laboratory Methods

    Method 3120 A. Emission Spectroscopy for the determination of silica (SiO2) in water and wastewater samples using an inductively coupled plasma source. The exact choice of emission line is related to sample matrix and instrumentation. A typically used emission line for silica (SiO2) in water is a wavelength of 212.41 nm, with an estimated detection limit of 20 ug/l.
    Method 4500-Silicon E. Heteropoly Blue Method for the determination of silicon in water and wastewater. Ammonium molybdate at pH approximately 1.2 reacts with silica and any phosphate present to produce heteropoly acids. Oxalic acid is added to destroy the molybdophosphoric acid but not the molybdosilicic acid. The intensity of the yellow color is proportional to the concentration of ''molybdate-reactive'' silica. Silica does not react with molybdate even though it is capable of passing through filter paper and is not noticeably turbid. The yellow molybdosilicic acid is reduced by means of aminonaphtholsulfonic acid to heteropoly blue. The blue color is more intense than the yellow of Method D and provides increased sensitivity. Tannin, large amounts of iron, color, turbidity, sulfide, and phosphate interfere. Approximately 1 mg SiO2/l can be detected in 50 ml nessler tubes. A synthetic sample containing 5.0 mg SiO2/l, 10 mg Cl-/l, 0.200 mg NH3-N/L, 1.0 mg NO3-N/L, 1.5 mg organic N/L, and 10.0 mg PO4(-3)/L in distilled water was analyzed in 11 laboratories by the heteropoly blue method, with a relative standard deviation of 27.2% and a relative error of 3.0%. The method detection concentration is 20 ug/l.
    EPA Method 200.7. Inductively Coupled Plasma-Atomic Emission Spectrophotometric Method for the determination of dissolved, suspended or total elements in drinking water, surface water, and domestic and industrial wastewaters. Silica (SiO2) is analyzed at a wavelength of 288.158 nm and has an estimated detection limit of 58 ug/l.
    Method 4500-Silica C. Gravimetric Method for the determination of silica in water and wastewater. Hydrochloric acid decomposes silicates and dissolved silica, forming silicic acids that are precipitated as partially dehydrated silica during evaporation and baking. Ignition completes dehydration of the silica. The nonvolatile residue is weighed and silica is determined as loss on volatilization. Perchloric acid which will recover more silica may be used to dehydrate the silica instead of hydrochloric acid. Use reagents and distilled or deionized water low in silica. The accuracy is limited both by the finite solubility of silica in water under the conditions of analysis and by the analytical balance sensitivity. A precision of approximately + or - 0.2 mg SiO2.
    For more Analytic Laboratory Methods (Complete) data for AMORPHOUS SILICA (14 total), please visit the HSDB record page.
    Quartz, tridymite and cristobalite can be distinguished by X-ray diffraction because their strongest reflections (i.e. peaks in the diffractograms) are different. The detection limit in respirable dust samples is about 5 ug for quartz and 10 ug for cristobalite; these limits approximate to an atmospheric level of 0.01-0.02 mg/cu m for a 0.5 cu m air sample.
    In view of the most recent results, bulk analysis alone does not appear to be sufficient to predict the level of biological activity - it is largely the exposed surface of silica that determines its toxicity. Clay occlusion of respirable quartz particles may be detected by low-voltage scanning electron microscopy X-ray analysis.
    Method: NIOSH 7500, Issue 3, Silica, Crystalline by X-Ray Powder Diffraction; Analyte: quartz, cristobalite, tridymite; Matrix: air; Detection Level: 0.005 mg SiO2 per sample.

    Storage Conditions

    Avoid dusty atmosphere. /Cab-O-Sil*/
    PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

    Interactions

    Another form of amorphous silica, precipitated amorphous silica, /may/ form layers around quartz particles, which may facilitate the toxic action of quartz.
    Ameliorating effects of /poly-2-vinylpyridine-N-oxide/ PVNO were observed for pulmonary damage from colloidal SiO2
    13 lead chromate-based pigments were assayed for mutagenicity and toxicity using Salmonella typhimurium TA100 with and without S9, both in the presence and absence of the chelating agent, nitrilotriacetic acid (NTA). In general, the use of NTA to solubilize the compounds resulted in /enhanced/ mutagenicity and/or toxicity ... . Encapsulation of pigments with amorphous silica rendered these pigments non-mutagenic and non-toxic, indicating that the active moieties were biologically unavailable to the bacteria.
    Lazaroid (U-75412E) scavenges .OH radicals generated by crystalline silica-mediated reaction from H2O2 and inhibits lipid peroxidation in macrophages induced by these particles.
    Occupational studies have found that the major source of co-morbidity with silicosis is infection by Mycobacterium tuberculosis (TB).

    Dates

    Modify: 2023-08-15

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